molecular formula C10H8F2N4O B583773 Rufinamide-15N,d2

Rufinamide-15N,d2

Número de catálogo: B583773
Peso molecular: 241.20 g/mol
Clave InChI: POGQSBRIGCQNEG-RPVANBMVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La Rufinamida-15N-d2 es un derivado deuterado y marcado con nitrógeno-15 de la Rufinamida, un medicamento anticonvulsivo utilizado principalmente para el tratamiento de las convulsiones asociadas con el Síndrome de Lennox-Gastaut. El marcado con deuterio y nitrógeno-15 permite un seguimiento y cuantificación precisos en estudios metabólicos, convirtiéndolo en una herramienta valiosa en la investigación científica .

Aplicaciones Científicas De Investigación

La Rufinamida-15N-d2 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

La Rufinamida-15N-d2 ejerce sus efectos prolongando el estado inactivo de los canales de sodio dependientes de voltaje, estabilizando así las membranas neuronales y previniendo la propagación de la actividad convulsiva. Este mecanismo es similar al de la Rufinamida, que se sabe que inhibe la activación de los canales de sodio dependientes de voltaje, particularmente la proteína del canal de sodio tipo 9 subunidad alfa .

Compuestos similares:

Singularidad: La Rufinamida-15N-d2 es singular debido a su doble marcado con deuterio y nitrógeno-15, lo que permite un seguimiento y cuantificación más precisos en estudios metabólicos en comparación con sus contrapartes monomarcados .

Análisis Bioquímico

Biochemical Properties

Rufinamide-15N,d2 plays a significant role in biochemical reactions, particularly in the context of its antiepileptic properties. It interacts with voltage-gated sodium channels, specifically inhibiting the activation of sodium channel 1.1 (Na v 1.1) at a concentration of 100 micromolar . This inhibition stabilizes the inactivated state of the sodium channels, thereby reducing neuronal excitability and preventing seizure activity. Additionally, this compound has been shown to inhibit carbonic anhydrase VA (CAVA) with a high degree of selectivity . This interaction further contributes to its anticonvulsant effects by modulating ion transport and pH regulation within neurons.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In primary rat hippocampal neurons, it increases the action potential threshold, thereby reducing neuronal excitability . This compound also prolongs the preictal phase and reduces the frequency of seizure-like events in an in vitro model of epileptiform activity . Furthermore, this compound has been shown to reduce kainic acid-induced neuronal cell death in the mouse hippocampal CA3 region, indicating its neuroprotective properties . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels and carbonic anhydrase VA. By inhibiting the activation of sodium channel 1.1, this compound stabilizes the inactivated state of the channel, thereby reducing neuronal excitability . This inhibition is achieved through binding interactions with specific sites on the sodium channel protein. Additionally, this compound inhibits carbonic anhydrase VA, which plays a crucial role in ion transport and pH regulation within neurons . This dual mechanism of action contributes to its anticonvulsant and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to four years In in vitro studies, this compound has been shown to maintain its anticonvulsant properties over extended periods of exposure

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces seizure activity and provides neuroprotection without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as carbonic anhydrase VA . The compound undergoes hydrolysis by carboxylesterases to form a pharmacologically inactive carboxylic acid derivative, which is subsequently excreted in the urine . This metabolic pathway ensures the efficient clearance of this compound from the body, thereby reducing the risk of accumulation and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is not extensively bound to plasma proteins, allowing for efficient distribution to target tissues . In neurons, this compound accumulates in regions with high sodium channel density, such as the hippocampus and cortex . This targeted distribution enhances its anticonvulsant and neuroprotective effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized to the plasma membrane and cytoplasm of neurons, where it interacts with voltage-gated sodium channels and carbonic anhydrase VA . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The precise subcellular distribution of this compound is crucial for its therapeutic efficacy and safety.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de la Rufinamida-15N-d2 implica la incorporación de deuterio y nitrógeno-15 en la molécula de Rufinamida. El proceso típicamente comienza con la preparación de los materiales de partida marcados, seguido de una serie de reacciones químicas para introducir los átomos marcados en las posiciones deseadas dentro de la molécula. Los reactivos comunes utilizados en estas reacciones incluyen solventes deuterados y amoníaco marcado con nitrógeno-15 .

Métodos de producción industrial: La producción industrial de la Rufinamida-15N-d2 sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del compuesto marcado. Se emplean técnicas como la cromatografía de gases y la cromatografía líquida para controlar la síntesis y confirmar la incorporación de los átomos marcados .

Análisis De Reacciones Químicas

Tipos de reacciones: La Rufinamida-15N-d2 se somete a diversas reacciones químicas, incluyendo:

    Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno.

    Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos deuterados .

Comparación Con Compuestos Similares

Propiedades

IUPAC Name

1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(15N)carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQSBRIGCQNEG-RPVANBMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

75.4 ml of Oxalyl chloride (919.8 mmol) were added at 25° C. to a stirred suspension of (2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (200.0 g, 836.2 mmol) in THF (500 ml) and DMF (0.5 ml). The stirring was maintained for 4 hr at 25° C. until the solid dissolved. Afterwards, 1000 ml of THF were added and reduced pressure (200-250 mbar) was applied leading to the distillation of 300 ml of THF and to the maintenance of the internal temperature at about 25-35° C. After that, the mixture was slightly cool to 25° C. and 160 g of ammonium chloride were added in portions followed by slow addition of 400 ml of an 8% NaHCO3 solution and 176 g of solid NaHCO3 (vigorous stirring was also needed to prevent frothing). The heterogeneous mixture was stirred for 2 hr, filtered and the solid re-suspended in 1 L water. The solid was filtered and dried (at 200 mbar/50° C.) yielding 130 g (65.3%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, as a white solid in form R5.
Quantity
75.4 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.9 ml (22.4 mmol) of oxalyl chloride were added drop wise, to a suspension of 5 g (20.9 mmol) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in 12.5 ml of anhydrous THF, at 20-25° C. and under nitrogen atmosphere. Once the addition of oxalyl chloride was completed, the mixture was stirred at 20-25° C. for 4 h. Afterwards, the resulting mixture was concentrated under vacuum to dryness, in order to eliminate HCl and unreacted oxalyl chloride. The obtained residue was dissolved in ml of fresh anhydrous THF and treated with 4.0 g (75.2 mmol) of ammonium chloride and 5.26 g (62.7 mmol) of sodium bicarbonate over 16 h at 20-25° C. The resultant suspension was treated with 30 ml of water. The solid was filtrated and washed with 30 ml of a saturated aqueous sodium bicarbonate solution and twice with 30 ml of water. The solid was dried in a vacuum drier at 50° C. to yield 2.78 g (55.8%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as Form R-5.
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
5.26 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

3.74 ml (45.65 mmol) of oxalyl chloride were added drop wise to a suspension of 10 g (41.8 mmol) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in ml of anhydrous THF, at 20-25° C. and under nitrogen atmosphere. When the addition of oxalyl chloride was concluded, the mixture was stirred at 20-25° C. for 4 h. Afterwards, the resulting mixture was diluted with 50 ml of anhydrous THF, followed by the distillation of 15 ml at 35-40° C. under vacuum, in order to remove the remaining HCl. The reaction was cooled to 20-25° C. and 8 g (149.57 mmol) of ammonium chloride were added followed by addition of 20 ml of 8% aqueous solution of sodium bicarbonate. After further addition of 8.8 g (104.97 mmol) of sodium bicarbonate, the mixture was left under powerful stirring over 4 h at 20-25° C. To conclude with, the suspension was filtered and washed twice with 50 ml of a saturated aqueous sodium bicarbonate solution and twice with 50 ml of water The solid was dried on a vacuum drier at 50° C. to yield 5.6 g (56.2%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as Form R-5.
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
8.8 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A mixture of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (25 gms) and thionyl chloride (63.5 gms) were stirred at 80° C. and maintained for 3 hours. The reaction mass was cooled to 50° C. and excess thionyl chloride was distilled off. To this reaction mass toluene (25 ml) was charged twice and it was distilled off under vacuum it was followed by addition of toulene (175 ml) to get clear solution. Aqueous ammonia (100 ml) charged into reaction mass at room temperature and maintained for 2 hours. The reaction mass was filtered. 10% sodium carbonate solution was added to above solid and stirred for 30 minutes. The solid was filtered and washed with water and cyclohexane (50 ml). Dried the crude material in a vacuum oven at 70-80° C. for 10 hours. Yield: 23.00 gm.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 2,6-difluorobenzylazide (9,22 g), 2-chloroacryonitrile (6,68 g) and water is stirred at about 82° C. for about 24 hours. 2-Chloroacrylnitrile is distilled off by raising the external temperature to about 113° C. excess. The mixture is cooled to about 40° C. and toluene (10 ml) is added. Within about 40 minutes at about 80° C. sodium hydroxide (5,5 ml—30%) is added the amide being crystallized. By raising the external temperature to 112° C., toluene is distilled off. The suspension is cooled to 20° C. and the product is isolated by filtration, washed with water (200 ml) and dried at about 60° C. in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rufinamide-15N,d2
Reactant of Route 2
Reactant of Route 2
Rufinamide-15N,d2
Reactant of Route 3
Rufinamide-15N,d2
Reactant of Route 4
Rufinamide-15N,d2
Reactant of Route 5
Rufinamide-15N,d2
Reactant of Route 6
Reactant of Route 6
Rufinamide-15N,d2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.